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Methionyl-Arginine - 60461-10-1

Methionyl-Arginine

Catalog Number: EVT-362678
CAS Number: 60461-10-1
Molecular Formula: C11H23N5O3S
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methionyl-arginine is a dipeptide composed of the amino acids methionine and arginine. It is found naturally in various biological systems and plays a role as a potential biomarker for certain diseases. [] In the realm of scientific research, methionyl-arginine serves as a valuable tool in studying metabolic disorders, particularly in the context of bone marrow failure syndrome (BMFS). []

Phenylalanyl-alanine

  • Compound Description: Phenylalanyl-alanine is a dipeptide composed of the amino acids phenylalanine and alanine. [] It was identified as a potential biomarker for bone marrow failure syndrome (BMFS) in a study using liquid chromatography-hybrid quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to analyze metabolite profiles. []
  • Relevance: Phenylalanyl-alanine, like Methionyl-Arginine, is a dipeptide. Both compounds were identified as potentially important in the context of metabolic disorders associated with BMFS. []

Tyrosyl-phenylalanine

  • Compound Description: Tyrosyl-phenylalanine is a dipeptide composed of the amino acids tyrosine and phenylalanine. [] This compound was identified as a potential biomarker for BMFS in a metabolomic study utilizing LC-QTOF-MS. []
  • Relevance: Similar to Methionyl-Arginine, tyrosyl-phenylalanine is a dipeptide and a potential biomarker for BMFS, suggesting a possible connection to metabolic disturbances in this syndrome. []

Acetyl-l-tyrosine

  • Compound Description: Acetyl-l-tyrosine is an acetylated form of the amino acid tyrosine. [] It emerged as a potential biomarker for BMFS in a metabolomic profiling study. []
  • Relevance: Although not a dipeptide like Methionyl-Arginine, acetyl-l-tyrosine is a modified amino acid, highlighting the potential role of altered amino acid metabolism in the development of BMFS. []

N-a-acetylcitrulline

  • Compound Description: N-a-acetylcitrulline is an acetylated form of the amino acid citrulline. [] It was identified as a potential biomarker for BMFS in a study investigating metabolic profiles. []
  • Relevance: While not directly structurally related to Methionyl-Arginine, N-a-acetylcitrulline is relevant because it's a modified amino acid and a potential BMFS biomarker. This points toward potential disruptions in amino acid pathways in BMFS. []

N-formyl-l-methionine

  • Compound Description: N-formyl-l-methionine is a modified form of the amino acid methionine, often found as the starting amino acid in bacterial protein synthesis. [] This compound was identified as a potential biomarker for BMFS in a metabolomic study. []
  • Relevance: Although structurally different from Methionyl-Arginine, N-formyl-l-methionine shares the amino acid methionine as a common component. Additionally, its identification as a potential BMFS biomarker suggests potential alterations in methionine metabolism in the context of this syndrome. []

Clupanodonyl carnitine

  • Compound Description: Clupanodonyl carnitine is an acylcarnitine, a derivative of carnitine esterified with a long-chain fatty acid (cluoanodonic acid). [] It was found to be a potential biomarker for BMFS in a metabolomic analysis. []
  • Relevance: Though structurally distinct from Methionyl-Arginine, clupanodonyl carnitine is relevant as a potential BMFS biomarker. Its presence points towards possible disruptions in fatty acid metabolism and energy production pathways in this syndrome. []

l-Octanoylcarnitine

  • Compound Description: l-Octanoylcarnitine is another acylcarnitine, formed by the esterification of carnitine with octanoic acid. [] It was identified as a potential biomarker for BMFS in a metabolomic study. []
  • Relevance: While not directly structurally related to Methionyl-Arginine, l-Octanoylcarnitine's identification as a potential BMFS biomarker suggests possible alterations in fatty acid metabolism related to the syndrome. []

Phosphatidylcholine (PC; 14:0/18:2 and 20:4/16:0)

  • Compound Description: Phosphatidylcholines (PCs) are a class of phospholipids, major components of cell membranes. The specific PCs mentioned (14:0/18:2 and 20:4/16:0) refer to variations in the fatty acid chains attached to the phosphatidylcholine backbone. [] These particular PCs were identified as potential biomarkers for BMFS. []
  • Relevance: Although structurally different from Methionyl-Arginine, the identification of specific phosphatidylcholines as potential BMFS biomarkers suggests potential alterations in cell membrane structure and function in BMFS. []

Phosphatidylethanolamine (PE; 22:5/16:0 and 18:2/P-16:0)

  • Compound Description: Phosphatidylethanolamines (PEs) are another class of phospholipids crucial for cell membrane integrity and function. Like with PCs, the specific PEs mentioned (22:5/16:0 and 18:2/P-16:0) denote variations in the attached fatty acid chains. [] These were also found to be potential biomarkers for BMFS. []
  • Relevance: While structurally dissimilar to Methionyl-Arginine, the identification of specific phosphatidylethanolamines as potential BMFS biomarkers suggests possible changes in cell membrane composition and signaling related to this syndrome. []

Phosphatidylinositol (PI; 20:4/16:0)

  • Compound Description: Phosphatidylinositol (PI) is a phospholipid important for cell signaling pathways. The specific PI mentioned (20:4/16:0) indicates the fatty acid composition attached to the phosphatidylinositol headgroup. [] This specific PI was identified as a potential biomarker for BMFS. []
  • Relevance: Although not structurally similar to Methionyl-Arginine, the identification of a specific phosphatidylinositol as a potential BMFS biomarker suggests possible disruptions in cell signaling cascades in this syndrome. []

D‐[3‐14C]Phenylalaninyl‐L‐propyl‐L‐arginine aldehyde (GYKI-14166)

  • Compound Description: D‐[3‐14C]Phenylalaninyl‐L‐propyl‐L‐arginine aldehyde (GYKI-14166) is a synthetic peptide analog containing a radiolabeled phenylalanine residue. []
  • Relevance: This compound shares a structural similarity with Methionyl-Arginine in that both contain an arginine residue. GYKI-14166 was developed for research purposes, potentially as a tool to study processes involving arginine-containing peptides. []

L-Tyrosinyl-D-Methionyl-Glycyl-L-[3-14C]Phenylalaninyl-L-Proline Amide (GYKI-14238)

  • Compound Description: L-Tyrosinyl-D-Methionyl-Glycyl-L-[3-14C]Phenylalaninyl-L-Proline Amide (GYKI-14238) is a synthetic peptide analog incorporating a radiolabeled phenylalanine residue. []
  • Relevance: Although not a dipeptide like Methionyl-Arginine, GYKI-14238 is included due to its structural relation to GYKI-14166. Both are synthetic peptides developed for research, possibly for studying processes involving similar peptide sequences. [] Additionally, both GYKI-14238 and Methionyl-Arginine contain amino acids with aromatic side chains (tyrosine and phenylalanine in GYKI-14238, phenylalanine in Methionyl-Arginine), potentially influencing their interactions with biological targets.
Overview

Methionyl-Arginine is a dipeptide composed of the amino acids methionine and arginine. It plays a significant role in various biological processes, including protein synthesis and metabolic regulation. Methionine is an essential amino acid that serves as a precursor for S-adenosylmethionine, a critical methyl donor in biological methylation reactions. Arginine, on the other hand, is involved in the urea cycle and serves as a precursor for nitric oxide synthesis.

Source

Methionyl-Arginine can be synthesized from its constituent amino acids, which are typically derived from protein-rich foods such as meat, fish, dairy products, and certain nuts and seeds. In laboratory settings, it can be produced through chemical synthesis or enzymatic methods.

Classification

Methionyl-Arginine is classified as a peptide and is categorized under bioactive compounds due to its physiological roles. It can be further classified based on its functional properties in biological systems, such as its involvement in signaling pathways and metabolic processes.

Synthesis Analysis

Methods

Methionyl-Arginine can be synthesized using several methods:

  1. Chemical Synthesis: This involves the stepwise assembly of amino acids using solid-phase peptide synthesis techniques. The process typically includes:
    • Activation of the carboxyl group of methionine.
    • Coupling with arginine under controlled conditions to ensure high yield and purity.
  2. Enzymatic Synthesis: Enzymes such as proteases can catalyze the formation of Methionyl-Arginine from free amino acids. This method often provides higher specificity and may reduce by-products.

Technical Details

The chemical synthesis often employs coupling reagents such as N,N'-diisopropylcarbodiimide or 1-hydroxybenzotriazole to facilitate the formation of peptide bonds. The reaction conditions (temperature, pH) are optimized to enhance yield while minimizing racemization.

Molecular Structure Analysis

Structure

Methionyl-Arginine has a specific molecular structure characterized by the sequence of its constituent amino acids:

  • Methionine (C5H11NO2S)
  • Arginine (C6H14N4O2)

The dipeptide bond between methionine and arginine forms through the carboxyl group of methionine and the amino group of arginine.

Data

The molecular formula for Methionyl-Arginine is C11H22N4O3SC_{11}H_{22}N_{4}O_{3}S, with a molar mass of approximately 278.38 g/mol.

Chemical Reactions Analysis

Reactions

Methionyl-Arginine participates in various biochemical reactions:

  1. Hydrolysis: Under physiological conditions, it can be hydrolyzed back into its constituent amino acids by peptidases.
  2. Methylation: Methionyl-Arginine can serve as a substrate for methylation reactions, where methyl groups are transferred to other molecules.

Technical Details

The stability of Methionyl-Arginine under different pH levels and temperatures is crucial for its application in biological systems. Studies indicate that it remains stable at physiological pH but may degrade under extreme acidic or basic conditions.

Mechanism of Action

Process

The mechanism by which Methionyl-Arginine exerts its effects involves several pathways:

  1. Nitric Oxide Production: Arginine is a precursor for nitric oxide synthase, leading to increased nitric oxide levels, which play a role in vasodilation and blood flow regulation.
  2. Methylation Reactions: Methionine's role as a methyl donor affects gene expression and protein function through epigenetic modifications.

Data

Research indicates that supplementation with Methionyl-Arginine can enhance nitric oxide production significantly, improving vascular health and metabolic functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; slightly soluble in alcohol.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to heat and light.
  • pH: Exhibits buffering capacity around physiological pH (7.4).

Relevant data from studies show that Methionyl-Arginine maintains stability across a range of temperatures but should be stored away from direct light to prevent degradation.

Applications

Scientific Uses

Methionyl-Arginine has several applications in scientific research and medicine:

  1. Nutritional Supplementation: Used to enhance athletic performance by improving blood flow and reducing fatigue.
  2. Therapeutic Potential: Investigated for its role in cardiovascular health due to its ability to enhance nitric oxide production.
  3. Biochemical Research: Employed in studies exploring protein synthesis, metabolism, and cellular signaling pathways.
Biosynthesis and Metabolic Pathways of Methionyl-Arginine

Enzymatic Synthesis and Proteolytic Generation in Protein Catabolism

Methionyl-arginine (Met-Arg), a dipeptide formed via peptide bonding between methionine's carboxyl group and arginine's amino group, originates primarily from proteolytic degradation of larger proteins rather than de novo synthesis. This process is mediated by protease enzymes (peptidases) that cleave polypeptide chains at specific sites. The liberation of Met-Arg occurs when proteases encounter methionine-arginine sequences within proteins, with cleavage efficiency influenced by the local amino acid environment and protease specificity [6] [8].

The formation of Met-Arg is not ATP-dependent, distinguishing it from ribosomal peptide synthesis. Instead, it relies on catabolic hydrolases present in lysosomal compartments and cytosol. Key enzymes include trypsin-like serine proteases (showing preference for cleaving after arginine residues) and metalloexopeptidases. In Nocardiopsis dassonvillei studies, protease production significantly increased when specific amino acids like methionine served as sole carbon/nitrogen sources, suggesting substrate-driven induction of proteolytic enzymes capable of generating dipeptides like Met-Arg [8].

Table 1: Enzymatic Generation of Methionyl-Arginine

Enzyme ClassRepresentative EnzymesCleavage SpecificityPrimary Location
Serine ProteasesTrypsin, ChymotrypsinC-terminal to Arg/LysPancreas, Intestinal Lumen
MetalloexopeptidasesAminopeptidase B, CarboxypeptidasesN-terminal or C-terminal releaseCytosol, Lysosomes
Microbial ProteasesAlkaline proteases (e.g., Nocardiopsis)Broad specificityBacterial Cytoplasm

Degradation Pathways and Metabolite Fate in Avian and Mammalian Systems

Met-Arg catabolism occurs rapidly via cytosolic dipeptidases (e.g., carnosinase and nonspecific dipeptidases), hydrolyzing it into free methionine and arginine. These constituent amino acids then enter their respective metabolic pathways:

  • Methionine: Primarily metabolized through the transsulfuration pathway, forming S-adenosylmethionine (SAM), a universal methyl donor. SAM participates in epigenetic regulation and polyamine synthesis before being recycled to homocysteine and remethylated [2].
  • Arginine: Degraded via multiple enzymatic pathways:
  • Arginase pathway: Produces ornithine and urea, with ornithine serving as precursor for polyamines (critical for cell proliferation) or proline (important for collagen synthesis) [1] [3].
  • Nitric oxide synthase (NOS) pathway: Generates nitric oxide (NO) and citrulline. NO functions as a signaling molecule regulating vascular tone and immune responses [1] [4].

Significant interspecies differences exist:

  • Avian Systems: Poultry lack a functional urea cycle due to absence of carbamoyl phosphate synthase-I, limiting endogenous arginine synthesis. Consequently, Met-Arg degradation represents a crucial source of arginine. Arginine is essential for growth, immunity, and nitric oxide production. Arginase activity is relatively high in avian liver, directing arginine toward ornithine and polyamine synthesis rather than urea production [4] [6].
  • Mammalian Systems: Exhibit a complete urea cycle in hepatocytes. Met-Arg-derived arginine contributes to ammonia detoxification via urea synthesis, particularly under protein-rich dietary conditions. Renal conversion of citrulline to arginine provides another significant source [1] [3].

Table 2: Metabolic Fate of Methionyl-Arginine Constituents

Amino AcidPrimary Degradation PathwayKey EnzymesMajor MetabolitesBiological Functions
MethionineTranssulfurationMethionine adenosyltransferase, Cystathionine β-synthaseS-adenosylmethionine (SAM), Homocysteine, CysteineMethyl group donation, Antioxidant synthesis (glutathione), Protein synthesis
ArginineArginaseArginase I/IIOrnithine, UreaPolyamine synthesis, Ammonia detoxification
Nitric Oxide Synthase (NOS)Inducible/endothelial/neuronal NOSNitric Oxide, CitrullineVasodilation, Immune defense, Signaling
Arginine:glycine amidinotransferaseAGATGuanidinoacetateCreatine/Phosphocreatine synthesis

Regulatory Mechanisms of Dipeptide Formation in Gut Microenvironments

The gut lumen serves as a critical site for Met-Arg generation and utilization, influenced by:

  • Microbial Protease Activity: Gut microbiota (e.g., Bacillus, Clostridium, Lactobacillus) secrete extracellular proteases that degrade dietary proteins, releasing dipeptides including Met-Arg. The composition of the gut microbial community dictates protease profiles and dipeptide yield. High-protein diets increase protease activity and dipeptide availability [5] [7].
  • Host-Microbe Metabolic Crosstalk: Microbial metabolites influence host dipeptide utilization. Short-chain fatty acids (SCFAs) (e.g., acetate, propionate, butyrate) produced from microbial fermentation modulate enterocyte metabolism and PPARα signaling, potentially affecting dipeptide transporter expression (e.g., PepT1) [7].
  • Dietary Modulation: Arginine supplementation (125-135% above basal levels) alters gut microbial populations. Studies show it increases abundance of Firmicutes (e.g., Mediterraneibacter cottocaccae) while reducing Bacteroidota (e.g., Odoribacter splanchnicus) during necrotic enteritis in poultry. These shifts correlate with changes in protease expression and dipeptide bioavailability [5] [10].
  • Inflammation and Stress: During intestinal inflammation (e.g., necrotic enteritis), proinflammatory cytokines (TNF-α, IL-1β) upregulate host proteases like matrix metalloproteinases, potentially increasing Met-Arg liberation from tissue proteins. Simultaneously, oxidative stress depletes free arginine via iNOS induction, enhancing demand for dipeptide-derived arginine [4] [5].

Integration with Methionine and Arginine Metabolic Networks

Met-Arg serves as a biochemical link between methionine and arginine pools:

  • Nitrogen Shuttling: Methionine contributes sulfur but also methyl groups via SAM. Arginine's guanidino group serves as a nitrogen reservoir. Met-Arg degradation allows nitrogen redistribution between these pools. The glutamate/glutamine system further integrates this, as both amino acids feed into α-ketoglutarate for the TCA cycle [1] [3].
  • Mitochondrial Interplay: Mitochondria are central hubs:
  • Methionine-derived SAM regulates mitochondrial phosphatidylethanolamine methylation.
  • Arginine metabolism occurs partly in mitochondria via arginase II and mitochondrial NOS (mtNOS), influencing ATP production and reactive oxygen species (ROS) generation [1].
  • Citrulline produced from arginine can be recycled to arginine in the mitochondrial citrulline-NO cycle, consuming aspartate-derived nitrogen [1].
  • Epigenetic Coordination: SAM provides methyl groups for histone/DNA methylation. Arginine influences epigenetics via protein arginine methyltransferases (PRMTs) that modify histones. Met-Arg degradation thus supplies substrates for epigenetic co-regulation [1] [2].
  • Microbial Modulation of Host Metabolism: Gut microbes metabolize arginine to agmatine (via arginine decarboxylase) and methionine to volatile sulfur compounds. These microbial metabolites influence host intestinal gene expression (e.g., mucin genes, antimicrobial peptides) through PPARγ and TLR4 signaling pathways, creating a feedback loop that regulates dipeptide utilization [7] [10].

Table 3: Microbial Modulation of Methionine and Arginine Metabolism in the Gut

Microbial ProcessKey Bacterial GeneraMajor MetabolitesHost Signaling AffectedFunctional Outcome
Arginine DecarboxylationLactobacillus, EscherichiaAgmatinePPARγ, TLR4Anti-inflammatory effects, Enhanced barrier function
Methionine DemethylationFusobacterium, BacteroidesDimethyl sulfide, MethanethiolTLR4, AHRMucus modification, Detoxification
Proteolytic CleavageBacillus, ClostridiumMethionyl-Arginine, Free AAPepT1 expressionEnhanced dipeptide absorption
Polyamine SynthesisBifidobacterium, StreptococcusPutrescine, SpermidinemTOR, EIF5A hypusinationCell proliferation, Immune regulation

Compounds Mentioned in Article

Properties

CAS Number

60461-10-1

Product Name

Methionyl-Arginine

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C11H23N5O3S

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C11H23N5O3S/c1-20-6-4-7(12)9(17)16-8(10(18)19)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1

InChI Key

UASDAHIAHBRZQV-YUMQZZPRSA-N

SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

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